molecular formula C15H15NO2 B1203616 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol CAS No. 20772-64-9

2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Cat. No.: B1203616
CAS No.: 20772-64-9
M. Wt: 241.28 g/mol
InChI Key: OYEREWRJWMPHMA-UHFFFAOYSA-N
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Description

2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, with the chemical formula C15H15NO2, is a compound of interest. It features a phenolic ring with a methoxy group (OCH3) at position 2 and an imine group [(E)-[(4-methylphenyl)imino]methyl] at position 6. This compound has various applications in research and industry .

Preparation Methods

Synthetic Routes:

  • One synthetic route involves the condensation of 2-methoxyphenol (guaiacol) with p-toluidine (4-methyl aniline) under appropriate conditions.
  • The reaction proceeds via imine formation between the phenolic hydroxyl group and the amino group of p-toluidine.
  • The resulting compound is 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.

Industrial Production:

  • Industrial-scale production methods may vary, but the key step remains the condensation reaction.
  • Optimization of reaction conditions, catalysts, and purification processes ensures efficient production.

Chemical Reactions Analysis

2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol undergoes several reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction of the imine group yields the corresponding amine.

    Substitution: Substitution reactions at the phenolic position are possible.

    Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., alkyl halides).

    Major Products: Quinone derivatives, reduced amine forms, and substituted phenols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities (e.g., antioxidant properties).

    Medicine: Explored for its pharmacological effects (e.g., anti-inflammatory or antimicrobial properties).

    Industry: Employed in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • It may interact with cellular targets (enzymes, receptors) or modulate signaling pathways.
  • Further research is needed to elucidate precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol’s unique combination of methoxy and imine groups distinguishes it.

    Similar Compounds: Related compounds include other phenolic derivatives and imines.

. If you have any further questions or need more details, feel free to ask!

Properties

IUPAC Name

2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-10-12-4-3-5-14(18-2)15(12)17/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEREWRJWMPHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20772-64-9
Record name 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-METHOXY-ALPHA-(4-METHYLPHENYLIMINO)-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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